![molecular formula C11H11F3N2 B3002514 2-(3,6-Dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 2320505-75-5](/img/structure/B3002514.png)
2-(3,6-Dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine
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Overview
Description
2-(3,6-Dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a pyridine derivative that has a trifluoromethyl group attached to the 4-position of the pyridine ring. This compound has been synthesized and studied for its potential applications in various scientific fields.
Mechanism of Action
2-(3,6-Dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine exerts its biological activity by binding to specific target proteins and modulating their activity. The trifluoromethyl group in this compound is responsible for its unique binding properties, which allow it to interact with target proteins in a specific and selective manner. This compound has been shown to bind to various proteins, including kinases, G-protein coupled receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and receptors, leading to a decrease in cellular proliferation and migration. In vivo studies have shown that this compound can reduce tumor growth and improve cognitive function in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,6-Dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine in lab experiments is its high selectivity and specificity for target proteins. This allows researchers to study the effects of this compound on specific pathways and processes, without affecting other cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure that this compound is used safely and effectively in lab experiments.
Future Directions
There are many potential future directions for 2-(3,6-Dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine research. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Further studies are needed to optimize the structure and activity of this compound derivatives for specific disease targets. Another area of interest is the use of this compound as a tool in chemical biology research. This compound can be used to study the activity of specific proteins and pathways, and to develop new chemical probes for studying biological processes. Overall, this compound is a promising compound that has many potential applications in scientific research.
Synthesis Methods
The synthesis of 2-(3,6-Dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine involves the reaction of 2-aminonicotinonitrile with trifluoroacetaldehyde in the presence of a base. The resulting product is then reduced to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
2-(3,6-Dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases. This compound has shown promising results in inhibiting the activity of certain enzymes and receptors that are involved in the development of diseases such as cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)9-4-5-15-10(8-9)16-6-2-1-3-7-16/h1-2,4-5,8H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOXEDFOZODINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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